9,9'-Spirobi[fluoren]-4-ylboronic acid
Overview
Description
9,9’-Spirobi[fluoren]-4-ylboronic acid is an organic compound with the molecular formula C25H17BO2 It is a boronic acid derivative of spirobifluorene, a compound known for its rigid, three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-4-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 9,9’-Spirobi[fluoren]-4-ylboronic acid with a suitable aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of 9,9’-Spirobi[fluoren]-4-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluoren]-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydroxyl-substituted spirobifluorene.
Substitution: Various aryl or vinyl-substituted spirobifluorene derivatives.
Scientific Research Applications
9,9’-Spirobi[fluoren]-4-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[fluoren]-4-ylboronic acid is primarily based on its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the formation of a palladium complex with the boronic acid and halide, followed by transmetallation and reductive elimination steps to form the desired product. The rigid, three-dimensional structure of spirobifluorene contributes to its stability and reactivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 9,9’-Spirobi[fluoren]-2-ylboronic acid
- 9,9’-Spirobi[fluoren]-3-ylboronic acid
- 9,9’-Spirobi[fluoren]-6-ylboronic acid
Uniqueness
Compared to its analogs, 9,9’-Spirobi[fluoren]-4-ylboronic acid exhibits unique properties due to the position of the boronic acid group. This positional difference can influence the compound’s reactivity, stability, and electronic properties, making it particularly suitable for specific applications in organic electronics and materials science .
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-4'-ylboronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BO2/c27-26(28)23-15-7-14-22-24(23)18-10-3-6-13-21(18)25(22)19-11-4-1-8-16(19)17-9-2-5-12-20(17)25/h1-15,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTKALFQBCUAKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C4(C2=CC=C1)C5=CC=CC=C5C6=CC=CC=C46)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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